molecular formula C21H36N7O6P B12871430 Isopropyl ((r)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((R)-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate

Isopropyl ((r)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((R)-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate

Cat. No.: B12871430
M. Wt: 513.5 g/mol
InChI Key: KWXAEQZHVQJLTI-IOHUTNSBSA-N
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Description

Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate is a complex organic compound with a molecular formula of C21H29N6O7P. This compound is notable for its intricate structure, which includes multiple functional groups such as amino, purinyl, and phosphoryl groups. It has significant applications in various fields, including medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate typically involves multiple steps, starting with the preparation of the purinyl derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purinyl and phosphoryl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted purinyl and phosphoryl compounds.

Scientific Research Applications

Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.

    Biochemical Research: The compound is used as a probe to study phosphorylation processes and protein interactions.

    Industrial Applications: It is used in the synthesis of bioactive molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate involves its interaction with molecular targets such as nucleic acids and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interfere with DNA replication and transcription processes, making it a potent antiviral and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (®-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)((®-1-isopropoxy-1-oxopropan-2-yl)amino)phosphoryl)-L-alaninate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions with biological molecules. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C21H36N7O6P

Molecular Weight

513.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate

InChI

InChI=1S/C21H36N7O6P/c1-12(2)33-20(29)15(6)26-35(31,27-16(7)21(30)34-13(3)4)11-32-14(5)8-28-10-25-17-18(22)23-9-24-19(17)28/h9-10,12-16H,8,11H2,1-7H3,(H2,22,23,24)(H2,26,27,31)/t14-,15-,16+,35?/m1/s1

InChI Key

KWXAEQZHVQJLTI-IOHUTNSBSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)N[C@@H](C)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)NC(C)C(=O)OC(C)C

Origin of Product

United States

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